4-Cyano-3-methylbenzamide
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Overview
Description
4-Cyano-3-methylbenzamide is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 .
Molecular Structure Analysis
The molecular structure of 4-Cyano-3-methylbenzamide consists of a benzene ring substituted with a cyano group (C≡N) at the 4-position and a methylbenzamide group at the 3-position .Scientific Research Applications
Synthesis and Educational Applications : In an educational context, students can use COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] in a one-pot coupling of a carboxylic acid and amine to produce N,N-diethyl-3-methylbenzamide (DEET). This process illustrates fundamental principles of carbonyl reactivity and amide bond formation, making it suitable for undergraduate organic chemistry courses (Withey & Bajic, 2015).
Drug Development and Analysis : The search for synthetic opioids as alternatives to opium-based derivatives led to the discovery of compounds like U-47700, a structural isomer of AH-7921. These substances, including 4-cyano-N-substituted benzamides, have been investigated for their potential applications in medicine and their implications in forensic analysis due to their psychoactive properties and challenges they pose to policymakers and law enforcement (Elliott, Brandt, & Smith, 2016).
Optical and Electronic Applications : The synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, including cyano-substituted groups, demonstrates their potential applications in optics, electronics, and the biological sciences. These compounds exhibit superior aggregation-induced enhanced emission (AIEE) properties, making them relevant for developing high-performance optical materials (Jia et al., 2013).
Metabolism Studies : N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, has been characterized, and the stability of related N-(hydroxymethyl) compounds has been studied in vitro. These findings contribute to understanding the metabolic pathways and stability of various N-methylbenzamides, including 4-cyano derivatives (Ross et al., 1983).
Insect Repellency Research : The behavioral and toxicological responses of insects to N,N-diethyl-3-methylbenzamide (DEET) have been examined. These studies provide insights into the efficacy of DEET and related compounds as insect repellents, their effects on insect behavior, and their potential toxicity (Alzogaray, 2015).
Photocatalytic Applications : The photocatalytic degradation of propyzamide, a 3,5-dichloro-N-substituted benzamide, was enhanced using TiO2-loaded adsorbent supports. This study highlights the potential application of cyano-substituted benzamides in environmental science for the degradation of pollutants (Torimoto et al., 1996).
Safety And Hazards
properties
IUPAC Name |
4-cyano-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAMGJSPNOAMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methylbenzamide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.